molecular formula C19H24O3 B7818962 1,5-Bis(benzyloxy)pentan-3-ol

1,5-Bis(benzyloxy)pentan-3-ol

Cat. No.: B7818962
M. Wt: 300.4 g/mol
InChI Key: GGMZZSULBVFBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(benzyloxy)pentan-3-ol is a useful research compound. Its molecular formula is C19H24O3 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Potential in Cancer Treatment : 1,5-Bis(benzyloxy)pentan-3-ol is used in the synthesis of novel cancer multidrug resistance (CMR) chemosensitizers, demonstrating its potential in cancer treatment research (Stivanello, Leoni, & Bortolaso, 2002).

  • Structural Studies in Solid State : Its derivatives are studied for their complex intermolecular interactions, which are significant in understanding their interaction with biological targets, as shown in research on tumor cell lines (Żabiński, Wolska, & Maciejewska, 2007).

Material Science and Chemistry

  • Supramolecular Chemistry : The compound is part of studies in supramolecular chemistry, particularly in the context of single-molecule magnets, indicating its relevance in advanced material science (Nguyen, Wernsdorfer, Abboud, & Christou, 2011).

  • Synthesis of Antioxidant Agents : Its analogues have been synthesized and tested for their antioxidant activity, showing potential as cancer chemopreventive agents (Youssef et al., 2004).

Corrosion Inhibition

  • Inhibition of Copper Corrosion : Derivatives of this compound have been explored as corrosion inhibitors for copper in chloride media, contributing to industrial applications (Vera et al., 2008).

Catalysis

  • Catalase-like Activity : Complexes involving derivatives of this compound show catalase-like activity, significant for biochemical and industrial processes (Moreno et al., 2006).

Properties

IUPAC Name

1,5-bis(phenylmethoxy)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c20-19(11-13-21-15-17-7-3-1-4-8-17)12-14-22-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMZZSULBVFBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC(CCOCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Bis(benzyloxy)pentan-3-ol
Reactant of Route 2
Reactant of Route 2
1,5-Bis(benzyloxy)pentan-3-ol
Reactant of Route 3
Reactant of Route 3
1,5-Bis(benzyloxy)pentan-3-ol
Reactant of Route 4
Reactant of Route 4
1,5-Bis(benzyloxy)pentan-3-ol
Reactant of Route 5
Reactant of Route 5
1,5-Bis(benzyloxy)pentan-3-ol
Reactant of Route 6
1,5-Bis(benzyloxy)pentan-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.